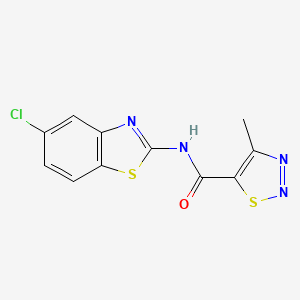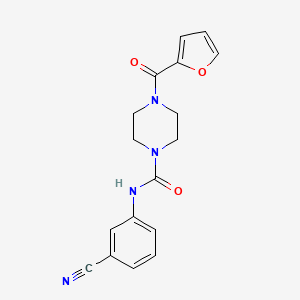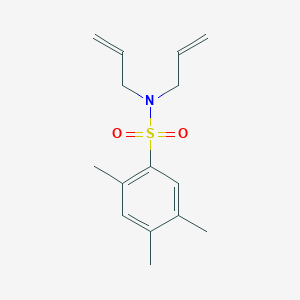
2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as TMBPS, is a sulfonamide compound that has gained interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is not fully understood, but it is believed to interact with specific enzymes or proteins in cells, leading to the inhibition of their activity. This inhibition can result in various biochemical and physiological effects, depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of the immune system. These effects have been observed in both in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for the study of 2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide, including the development of new synthesis methods, the exploration of its potential applications in other fields, such as energy storage and conversion, and the investigation of its mechanism of action and potential targets. Additionally, the development of 2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide derivatives with improved properties and specificity could lead to the discovery of new drugs and materials with enhanced performance.
Synthesis Methods
2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with propargyl alcohol in the presence of a base or the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with propargylamine in the presence of a base. The latter method is more commonly used due to its higher yield and lower cost.
Scientific Research Applications
2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. In catalysis, 2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been used as a ligand for metal catalysts in various reactions, such as the Suzuki-Miyaura coupling reaction. In material science, 2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In medicinal chemistry, 2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been studied for its potential as a drug candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
2,4,5-trimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-6-8-16(9-7-2)19(17,18)15-11-13(4)12(3)10-14(15)5/h6-7,10-11H,1-2,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBABJCHSWKOUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
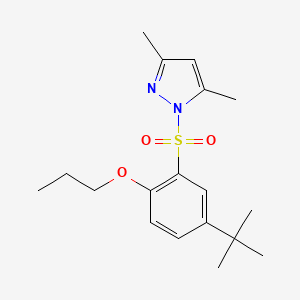
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
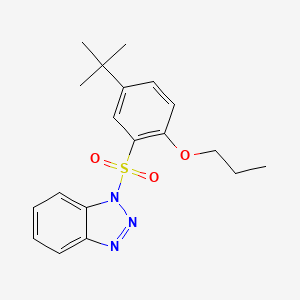
![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
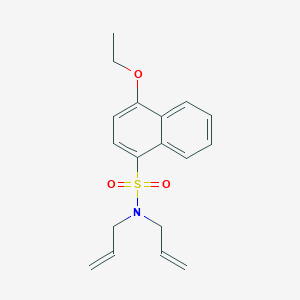
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
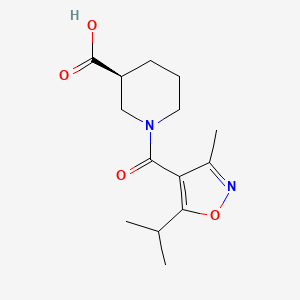
![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
